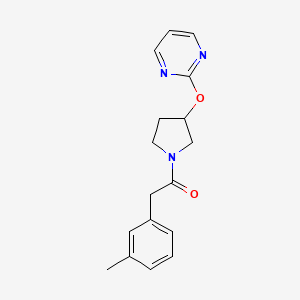

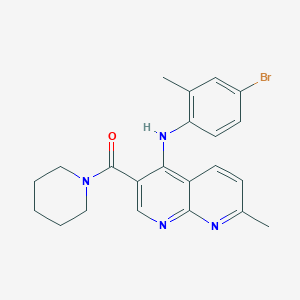

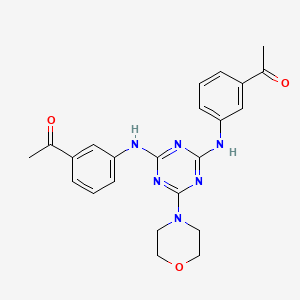

![molecular formula C20H21N3O3S2 B2484596 N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 941924-57-8](/img/structure/B2484596.png)

N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide and related compounds often involves multi-step chemical reactions, including heterocyclization, using starting materials such as thioureas and bromoacetone. For instance, a series of novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were efficiently synthesized by heterocyclization of corresponding 1-(benzo(d)thiazol-2-yl)-3-aroylthioureas. The cyclization was achieved using bromine in dry acetone in the presence of triethylamine (Saeed & Rafique, 2013).

科学的研究の応用

Benzothiazole and Its Derivatives in Medicinal Chemistry

Benzothiazole is a heterocyclic aromatic and bicyclic compound, where the benzene ring is attached to a thiazole ring. This structure is present in a wide range of bioactive heterocycles and natural products. The benzothiazole nucleus is considered a principal moiety in several biologically active compounds, leading to significant interest in its biological and therapeutic activities. Over the years, chemists have focused on the synthesis of benzothiazole derivatives due to their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Additionally, the molecular structures of several potent drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton, highlighting its importance in drug discovery and development (Sumit, Kumar, & Mishra, 2020).

Sulfonamides and Their Importance in Drug Design

Sulfonamides, characterized by the presence of a sulfonyl group attached to an amine, have been extensively reviewed for their wide-ranging applications in medicine, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of various other conditions. The exploration of novel sulfonamides continues to be a vibrant area of research, with a focus on developing selective drugs for treating glaucoma, cancer, and other diseases. This research underscores the ongoing need for innovative sulfonamides to serve as antiglaucoma drugs, antitumor agents, and diagnostic tools (Carta, Scozzafava, & Supuran, 2012).

Biological Activities of Synthesized Phenothiazines

Phenothiazines and their derivatives have been studied for their promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities are attributed to the interactions of phenothiazines with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic character, allowing for penetration through biological membranes. The review of recent medicinal chemistry investigations of phenothiazines highlights the compound's potential as a rich source of new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Sulfa Drug Analogs and N-Sulfonyl Aminated Azines

N-sulfonylamino azinones have attracted significant research interest due to their diverse biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. New generations of these compounds, such as competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones, show promise in treating neurological disorders like epilepsy and schizophrenia. This review provides an overview of the patents and reports on the synthesis and biological activities of N-sulfonyl azinones, highlighting their importance in medicinal chemistry (Elgemeie, Azzam, & Elsayed, 2019).

特性

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-14-8-10-23(11-9-14)28(25,26)17-5-2-15(3-6-17)20(24)22-16-4-7-18-19(12-16)27-13-21-18/h2-7,12-14H,8-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCLXZOVRPTBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

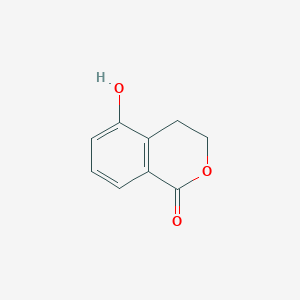

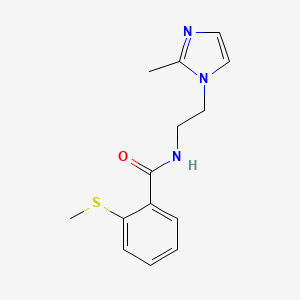

![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)

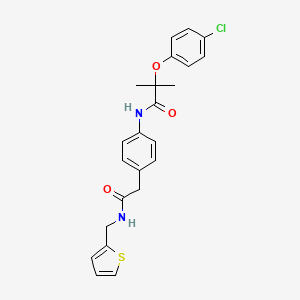

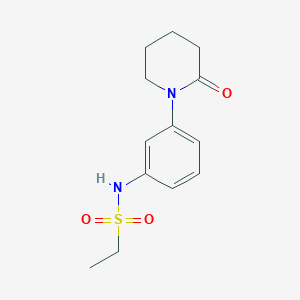

![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)

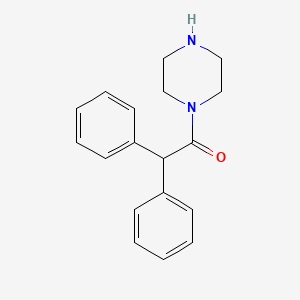

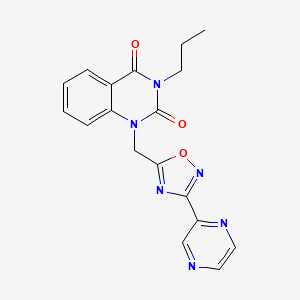

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2484518.png)

![{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid](/img/structure/B2484520.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)